2-Chloro-5-fluoro-4-methylpyrimidine is a pyrimidine derivative with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol . It features a pyrimidine ring with chlorine and fluorine substituents, making it a halogenated compound. The presence of these halogens contributes to its reactivity and potential biological activity.
2-Chloro-5-fluoro-4-methylpyrimidine (C5H4ClFN2) is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring structure containing two nitrogen atoms. They are essential components of nucleic acids, including DNA and RNA, which play a fundamental role in biological processes.
Scientific databases such as PubChem and Google Scholar can be helpful resources for finding existing research on 2-Chloro-5-fluoro-4-methylpyrimidine. These platforms allow you to search for relevant scientific articles, patents, and other scholarly publications.
These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.
2-Chloro-5-fluoro-4-methylpyrimidine exhibits notable biological activities:
The synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine can be achieved through several methods:
This compound has several applications:
Several compounds share structural similarities with 2-Chloro-5-fluoro-4-methylpyrimidine. Here are some notable examples:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-Chloro-4-(trifluoromethyl)pyrimidine | 0.83 | Contains trifluoromethyl group enhancing reactivity |
4-Chloro-5-fluoro-6-methylpyrimidine | 0.72 | Additional methyl group at position 6 |
2,4-Dichloro-5-fluoropyrimidine | 0.70 | Contains two chlorine substituents |
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | 0.74 | Amino group at position 4, increasing biological activity |
These compounds illustrate the diversity within the pyrimidine class and highlight the unique properties imparted by different substituents.
Irritant